

Spectroscopic Profile of (1R,2R)-N-Boc-1,2-cyclohexanediamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2R)-N-Boc-1,2-cyclohexanediamine

Cat. No.: B137088

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(1R,2R)-N-Boc-1,2-cyclohexanediamine**, a critical chiral building block in organic synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols to aid in its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **(1R,2R)-N-Boc-1,2-cyclohexanediamine** (tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate), a compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol .^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Source
4.49	br s	-	1H	NH	
3.25	br s	-	1H	CH-NHBoc	TargetMol CoA
3.13	br d	6.2	1H	CH-NHBoc	
2.58	br s	-	1H	CH-NH ₂	TargetMol CoA
2.33	ddd	10.4, 3.8, 3.8	1H	CH-NH ₂	
1.98	m	-	2H	Cyclohexyl CH ₂	
1.98	m	-	2H	Cyclohexyl CH ₂	TargetMol CoA
1.70	m	-	2H	Cyclohexyl CH ₂	
1.70	m	-	2H	Cyclohexyl CH ₂	TargetMol CoA
1.45	s	-	9H	C(CH ₃) ₃	
1.44	s	-	9H	C(CH ₃) ₃	TargetMol CoA
1.28	m	-	2H	Cyclohexyl CH ₂	
1.25	m	-	4H	Cyclohexyl CH ₂	TargetMol CoA
1.12	m	-	2H	Cyclohexyl CH ₂	
1.11	m	-	2H	Cyclohexyl CH ₂	TargetMol CoA

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
156.1	C=O (Boc)
79.4	C(CH ₃) ₃
57.6	CH-NHBoc
55.7	CH-NH ₂
35.2	Cyclohexyl CH ₂
32.9	Cyclohexyl CH ₂
28.4	C(CH ₃) ₃
25.2	Cyclohexyl CH ₂
25.1	Cyclohexyl CH ₂

Infrared (IR) Spectroscopy[2]

Wavenumber (cm ⁻¹)	Interpretation
3351	N-H stretch (amine and amide)
2909, 2888	C-H stretch (aliphatic)
1882	Overtone/Combination Band
1518	N-H bend (amide II)
1239	C-N stretch
1166	C-O stretch
1015, 983	Fingerprint Region

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment	Source
215.2	-	[M+H] ⁺	TargetMol CoA
214	Not Detected	[M] ⁺	
157	1	[M - C ₄ H ₉ O] ⁺	
141	13	[M - C ₄ H ₉ O ₂] ⁺	
114	8	[M - C ₅ H ₉ O ₂ N] ⁺	
97	100	[C ₆ H ₁₁ NH ₂] ⁺	
70	15		
56	47		

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above.

Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine

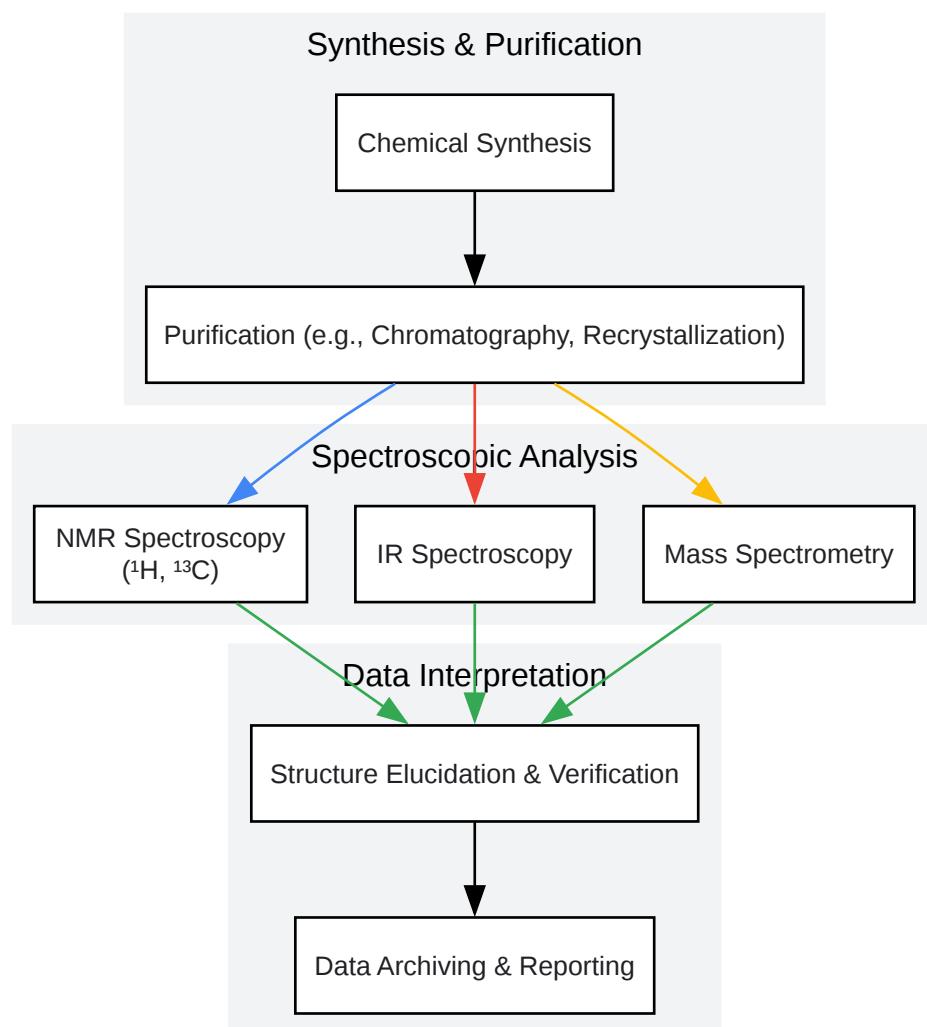
A general and efficient method for the selective mono-Boc protection of diamines involves the use of Me₃SiCl or SOCl₂ as an HCl source in a one-pot procedure. (1R,2R)-cyclohexane-1,2-diamine is dissolved in anhydrous methanol at 0°C, followed by the dropwise addition of one equivalent of trimethylsilyl chloride. The reaction mixture is allowed to warm to room temperature. Water is then added, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol. The mixture is stirred at room temperature for one hour. The reaction is then diluted with water and washed with diethyl ether. The pH of the aqueous layer is adjusted to >12 with NaOH, and the product is extracted with dichloromethane to yield the pure mono-protected diamine.

NMR Spectroscopy

A sample of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** is dissolved in deuterated chloroform (CDCl₃) to a concentration suitable for NMR analysis. ¹H and ¹³C NMR spectra are recorded on

a 400 MHz and 100 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like **(1R,2R)-N-Boc-1,2-cyclohexanediamine**, the data can be acquired as a thin film on a salt plate (e.g., NaCl or KBr). A small amount of the solid is dissolved in a volatile solvent, a drop of the solution is placed on the salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

Mass Spectrometry

Mass spectral data can be obtained using various ionization techniques. For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into the instrument, where it is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For electron impact mass spectrometry (EIMS), a volatile sample is introduced into the ion source and bombarded with a high-energy electron beam.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine | C₁₁H₂₂N₂O₂ | CID 1514390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (1R,2R)-N-Boc-1,2-cyclohexanediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b137088#1r-2r-n-boc-1-2-cyclohexanediamine-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com